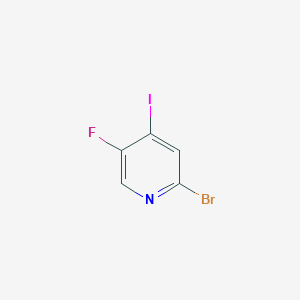

2-Bromo-5-fluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLWZJPMEHSISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680590 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061357-89-8 | |

| Record name | 2-Bromo-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Significance of Pyridine Derivatives in Contemporary Organic Synthesis

Pyridine (B92270) derivatives are ubiquitous in organic chemistry, forming the core structure of many important molecules. numberanalytics.comlifechemicals.com Their significance stems from the unique electronic properties conferred by the nitrogen atom within the aromatic ring, which creates a dipole moment and allows for a variety of chemical transformations. numberanalytics.com Pyridine and its derivatives are not only used as reagents and solvents but are also integral components of numerous biologically active compounds, including pharmaceuticals and natural products. numberanalytics.comfiveable.meresearchgate.net In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com The ability of the pyridine ring to act as a weak base and a nucleophile, coupled with its aromatic stability, makes it a valuable scaffold in the design and synthesis of new chemical entities. fiveable.meresearchgate.net

Strategic Importance of Polyhalogenated Pyridines As Versatile Building Blocks

The introduction of multiple halogen atoms onto the pyridine (B92270) ring creates polyhalogenated pyridines, which are highly valuable intermediates in organic synthesis. nih.gov The presence of different halogens (e.g., fluorine, bromine, iodine) at specific positions allows for selective and sequential reactions, a crucial strategy in the construction of complex target molecules. acs.org The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) under different reaction conditions, such as in palladium-catalyzed cross-coupling reactions, enables chemists to control which part of the molecule reacts first. chemicalbook.com This differential reactivity is a powerful tool for regioselective synthesis, allowing for the precise installation of various functional groups.

Research Context and Advanced Synthetic Utility of 2 Bromo 5 Fluoro 4 Iodopyridine

De Novo Synthetic Routes to this compound

The de novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, is a fundamental approach in organic chemistry. nih.gov However, for a molecule with the specific substitution pattern of this compound, a stepwise functionalization of a pre-formed pyridine ring is the more practical and commonly employed strategy.

Stepwise Construction from Simpler Pyridine Precursors

The synthesis of this compound typically commences with a more readily available pyridine derivative, which is then subjected to a series of regioselective halogenation reactions. A common starting material is 2-bromo-5-fluoropyridine. bldpharm.comchemicalbook.comsigmaaldrich.com The challenge lies in the controlled introduction of the iodine atom at the C-4 position.

Selective iodination can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine, often in the presence of a catalyst or oxidant. The reaction conditions, including solvent and temperature, must be carefully controlled to prevent side reactions like polyiodination or degradation of the pyridine ring.

Regioselective Halogenation Strategies for Pyridine Ring Systems

Achieving the desired substitution pattern on the pyridine ring necessitates a deep understanding of regioselective halogenation techniques. The electronic nature of the pyridine ring, being electron-deficient, makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. chemrxiv.org Therefore, specialized methods are often required.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. researchgate.netbaranlab.orgingentaconnect.comznaturforsch.com This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.orgingentaconnect.com The resulting lithiated intermediate can then be quenched with an electrophile, in this case, a source of iodine.

While not directly reported for the synthesis of this compound in the provided search results, the principles of DoM are highly relevant. For instance, a fluorine atom can act as a weak DMG, potentially directing metalation to the C-4 position of 2-bromo-5-fluoropyridine. However, the presence of the bromine atom at C-2 could also influence the regioselectivity. The interplay between different directing groups is a crucial consideration in designing a synthetic route based on DoM. acs.orgacs.org

The "halogen dance" reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. ingentaconnect.comeurekaselect.comclockss.orgresearchgate.net This fascinating rearrangement can be exploited to synthesize isomers that are not easily accessible through other methods. clockss.org The reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps. researchgate.net

This strategy has been successfully employed in the synthesis of highly substituted halopyridines. acs.orgnih.gov For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine has been achieved using halogen dance reactions. acs.orgnih.gov A similar approach could be envisioned for this compound, potentially starting from a different regioisomer and inducing a halogen dance to achieve the desired substitution pattern. The reaction is initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the pyridine ring, leading to the migration of a halogen. acs.org

Transformational Synthesis from Related Polyhalogenated Pyridines

An alternative to building the molecule from simpler precursors is to start with a pyridine ring that is already heavily halogenated and then selectively transform the existing halogens.

Derivatization of Tri- and Dihalogenated Pyridine Analogues

The synthesis of this compound can be achieved by starting with a di- or trihalogenated pyridine and performing selective modifications. A plausible route involves the use of 2,5-dibromopyridine (B19318) as a starting material. google.com

A common method involves a Grignard reaction. google.com For instance, treating 2,5-dibromopyridine with a Grignard reagent like isopropylmagnesium chloride can lead to the formation of a magnesium intermediate. This intermediate can then be reacted with an electrophile. To introduce the iodine at the 4-position, a selective iodination step would be necessary on a precursor like 2-bromo-5-fluoropyridine.

Another approach involves lithium-halogen exchange. For example, the synthesis of 2-bromo-5-iodopyridine starts from 2,5-dibromopyridine, where n-butyllithium is used to selectively remove the bromine at the 5-position, followed by reaction with iodine. guidechem.com This highlights the differential reactivity of halogens at different positions on the pyridine ring, a key principle that can be exploited in the synthesis of this compound.

| Starting Material | Reagents/Conditions | Key Transformation | Product |

| 2-Bromo-5-fluoropyridine | 1. Strong base (e.g., LDA) 2. Iodine source (e.g., I₂) | Regioselective iodination | This compound |

| 2,5-Dibromopyridine | 1. Isopropylmagnesium chloride 2. Electrophile (e.g., DMF) | Grignard formation and functionalization | 2-Bromo-5-formylpyridine |

| 2,5-Dibromopyridine | 1. n-Butyllithium (-78 °C) 2. Iodine | Lithium-halogen exchange and iodination | 2-Bromo-5-iodopyridine |

Table 1: Representative Synthetic Transformations for Halogenated Pyridines

This interactive table summarizes key synthetic transformations that are relevant to the synthesis of this compound, showcasing the starting materials, reagents, and the nature of the chemical change.

Convergent Synthetic Pathways to Highly Functionalized Pyridines

The construction of polysubstituted pyridines like this compound often relies on convergent synthetic strategies, where pre-functionalized fragments are combined in the later stages of the synthesis. A prominent approach for achieving the specific substitution pattern of this compound involves the strategic introduction of halogen atoms onto a pyridine core.

One of the key methodologies for the synthesis of such compounds is the "halogen dance" reaction. nih.govacs.orgclockss.org This reaction involves the base-catalyzed intramolecular migration of a halogen atom to a different position on the aromatic ring. For the synthesis of this compound, a plausible convergent pathway would start from a readily available di-substituted pyridine, such as 2-bromo-5-fluoropyridine.

A critical step in this pathway is the regioselective introduction of the iodine atom at the C-4 position. This can be achieved through a halogen dance reaction coupled with metallation. For instance, treatment of 2-bromo-5-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures can lead to deprotonation at the C-4 position. The resulting lithiated intermediate can then be trapped with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to yield the desired this compound.

Another related and industrially favored method involves a Grignard reagent intermediate. This approach offers milder reaction conditions and can improve scalability and regioselectivity. The synthesis could proceed via the formation of a magnesium intermediate at a specific position on the pyridine ring, followed by quenching with an iodine electrophile.

A similar strategy has been successfully employed in the synthesis of the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.govacs.org In this synthesis, a halogen dance reaction on a polysubstituted pyridine was also a key step, highlighting the utility of this methodology for accessing highly functionalized pyridine derivatives.

Methodological Advancements and Optimization in this compound Synthesis

The synthesis of complex molecules like this compound is continually refined through methodological advancements aimed at improving yield, selectivity, and efficiency.

Influence of Reaction Conditions on Yield and Regioselectivity

The yield and regioselectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include:

Temperature: Low temperatures are often crucial, particularly during lithiation steps, to prevent side reactions and ensure the stability of the organometallic intermediates. chemicalbook.com

Stoichiometry: The precise molar ratios of reagents, especially the base and the electrophile, are critical to avoid the formation of byproducts and to maximize the yield of the desired product.

Solvent: The choice of solvent can significantly influence the solubility of reagents and intermediates, as well as the reaction kinetics and selectivity.

Nature of the Base: In halogen dance reactions, the choice of the base (e.g., LDA, lithium tetramethylpiperidide) can affect the regioselectivity of the deprotonation.

Iodine Source: The reactivity of the iodinating agent (e.g., I₂, NIS) can impact the efficiency of the iodination step.

The following table summarizes the influence of various reaction conditions on the synthesis of related halogenated pyridines, providing insights into the optimization of the synthesis of this compound.

| Parameter | Variation | Observed Effect on Related Syntheses |

| Temperature | Low (-78 °C) vs. High | Low temperatures generally favor higher regioselectivity and prevent decomposition of intermediates. chemicalbook.com |

| Base | LDA vs. other lithium amides | The choice of base can influence the position of deprotonation and the extent of the halogen dance. |

| Solvent | THF vs. other ethers | THF is a common solvent for such reactions due to its good solvating properties for organometallic species. |

| Quenching Agent | I₂ vs. NIS | The reactivity and handling of the iodine source can affect the yield and purity of the final product. |

Development and Application of Novel Catalytic Systems

While the synthesis of this compound itself is often achieved through stoichiometric reactions, the broader field of pyridine synthesis has seen significant advancements in the use of novel catalytic systems. Transition metal catalysts, particularly those based on palladium and copper, are widely used for cross-coupling reactions to introduce various substituents onto the pyridine ring.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings are instrumental in the derivatization of halogenated pyridines. Although not directly involved in the primary synthesis of the this compound backbone, these catalytic methods are crucial for its subsequent functionalization.

Recent research has also focused on the development of catalytic systems for the direct C-H functionalization of pyridines, which could offer more atom-economical routes to functionalized pyridines in the future.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. While a specific microwave-assisted protocol for the synthesis of this compound has not been extensively reported, the application of this technology to the synthesis of other halogenated and functionalized pyridines suggests its potential utility.

Microwave irradiation can be particularly beneficial for:

Halogenation Reactions: Accelerating the rate of halogen introduction.

Cross-Coupling Reactions: Facilitating the rapid formation of carbon-carbon or carbon-heteroatom bonds.

Cyclization Reactions: Promoting the formation of the pyridine ring itself in certain synthetic strategies.

The use of microwave heating in the synthesis of various pyridine derivatives has been shown to be effective, suggesting that a similar approach could be developed for the efficient synthesis of this compound.

Characterization of Reaction Intermediates to Elucidate Synthetic Pathways

The elucidation of the synthetic pathway to this compound relies heavily on the characterization of key reaction intermediates. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to determine the substitution pattern on the pyridine ring at each step of the synthesis. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei and their spatial relationships.

Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is employed to confirm the elemental composition and molecular weight of intermediates and the final product.

By isolating and characterizing the intermediates formed during the reaction, chemists can gain a deeper understanding of the reaction mechanism, including the regioselectivity of the halogen dance and the efficiency of the subsequent iodination. This knowledge is crucial for optimizing the reaction conditions to maximize the yield and purity of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of this compound. The predictable hierarchy of halogen reactivity is the cornerstone of its synthetic utility, enabling chemists to orchestrate a series of transformations with high regioselectivity.

The primary determinant for the sequence of coupling reactions is the relative lability of the carbon-halogen bonds. For this compound, the order of reactivity for palladium-catalyzed oxidative addition is firmly established as Iodine > Bromine. rsc.orglibretexts.org The carbon-fluorine bond is generally inert under these conditions. This predictable selectivity allows for the iodine at the C4-position to be replaced first, leaving the bromine at the C2-position available for a subsequent, different coupling reaction.

The Suzuki-Miyaura reaction, which forges carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. beilstein-journals.orgchemicalbook.com When applied to polyhalogenated systems like this compound, the reaction exploits the differential reactivity of the C-I and C-Br bonds.

Research on various di- and polyhalogenated heteroaromatics demonstrates that Suzuki-Miyaura couplings can be performed with exceptional regioselectivity. rsc.orgrsc.org The initial coupling reaction on this compound is expected to occur exclusively at the C4 position, displacing the iodide, which is the most reactive leaving group. rsc.orglibretexts.org This selective transformation yields a 4-aryl-2-bromo-5-fluoropyridine intermediate. This intermediate can then be subjected to a second, distinct Suzuki-Miyaura coupling (or another type of cross-coupling) to functionalize the C2 position. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted diarylpyridines.

Table 1: Illustrative Regioselective Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Expected Product | Position of Reaction |

|---|---|---|---|

| This compound | Arylboronic Acid | 4-Aryl-2-bromo-5-fluoropyridine | C4 (Iodo) |

The Stille coupling reaction provides another powerful method for creating C-C bonds by reacting an organohalide with an organostannane reagent. walisongo.ac.id Similar to the Suzuki-Miyaura reaction, its application to multi-halogenated pyridines is governed by the relative reactivity of the carbon-halogen bonds. The established reactivity trend (C-I > C-Br) dictates that the initial Stille coupling will occur selectively at the C4-iodo position of this compound.

This selectivity allows for the introduction of an sp²-hybridized carbon substituent (e.g., vinyl, aryl) at the C4 position while preserving the C2-bromo bond for subsequent transformations. This stepwise functionalization is crucial for building complex molecular architectures. While specific examples detailing the Stille coupling of this compound are not prevalent in readily accessible literature, the principles of regioselectivity derived from foundational studies on polyhalogenated systems are directly applicable. walisongo.ac.id

Table 2: Expected Regioselectivity in Stille Coupling

| Substrate | Coupling Partner | Expected Product | Position of Reaction |

|---|

The Heck reaction, the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a fundamental tool for the synthesis of substituted alkenes. organic-chemistry.orgthieme-connect.delibretexts.org The reaction's regioselectivity in polyhalogenated systems again depends on the differing labilities of the C-X bonds. thieme-connect.deresearchgate.net For this compound, the initial Heck reaction will selectively occur at the C4-iodo position.

This allows for the introduction of a vinyl group at the C4 position, yielding a 2-bromo-5-fluoro-4-vinylpyridine derivative. This product retains the bromine atom at the C2 position, which can be used as a handle for further synthetic modifications, demonstrating the compound's utility in sequential coupling strategies.

Table 3: Predicted Outcome of Sequential Heck Reactions

| Substrate | Coupling Partner | Expected Product | Position of Reaction |

|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | 2-Bromo-5-fluoro-4-styrylpyridine | C4 (Iodo) |

The Negishi cross-coupling reaction utilizes organozinc reagents to form C-C bonds with organohalides. nih.gov This method is noted for its high reactivity and functional group tolerance. The principles of chemoselectivity observed in other palladium-catalyzed couplings hold true for the Negishi reaction. Studies on substrates with multiple different halogens have consistently shown that the oxidative addition of the palladium catalyst occurs preferentially at the carbon-iodine bond over the carbon-bromine bond.

Therefore, when this compound is subjected to a Negishi coupling, the reaction is expected to proceed selectively at the C4-position. This would result in the formation of a 2-bromo-4-substituted-5-fluoropyridine, where the substituent is derived from the organozinc reagent. This intermediate is then primed for a second coupling reaction at the C2-bromo position.

Table 4: Anticipated Regioselectivity in Negishi Coupling

| Substrate | Coupling Partner | Expected Product | Position of Reaction |

|---|

The Sonogashira coupling is the reaction of choice for synthesizing arylalkynes and conjugated enynes from terminal alkynes and aryl or vinyl halides. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts. The regioselectivity of the Sonogashira reaction in the context of polyhalogenated heterocycles is well-established and follows the familiar C-I > C-Br reactivity pattern. libretexts.org

For this compound, the Sonogashira coupling will selectively introduce an alkynyl group at the C4-position, leaving the C2-bromo substituent untouched. libretexts.orgsoton.ac.uk This transformation yields a 4-alkynyl-2-bromo-5-fluoropyridine, a versatile intermediate that can undergo further coupling at the C2 position or participate in other reactions characteristic of alkynes, such as cycloadditions. This selective, stepwise approach is highly valuable for creating complex, functionalized pyridine structures. nih.gov

Table 5: Expected Pathway for Sonogashira Coupling

| Substrate | Coupling Partner | Expected Product | Position of Reaction |

|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | 2-Bromo-4-(alkynyl)-5-fluoropyridine | C4 (Iodo) |

Palladium-Catalyzed Coupling Reactions

Nucleophilic Substitution Aromatic (SNAr) Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.

In SNAr reactions of polyhalogenated pyridines, the site of nucleophilic attack is governed by a combination of electronic and steric factors. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. rsc.org The electron-withdrawing inductive effects of the halogen substituents further enhance this activation.

For a closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, studies have shown that SNAr reactions with various nucleophiles occur with high regioselectivity. researchgate.net The position of attack is dependent on the nature of the nucleophile and the reaction conditions. This highlights the possibility of selectively functionalizing one position over the others in a polyhalogenated pyridine system. researchgate.net The fluorine atom at the 4-position of this analog is often the most susceptible to displacement, which is consistent with the general trend of leaving group ability in SNAr reactions (F > Cl > Br > I). However, the electronic activation at the 2- and 4-positions of the pyridine ring can lead to substitution at these sites even with less favorable leaving groups.

In SNAr reactions of this compound, there is competition between the displacement of the three different halogen atoms. The general leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in palladium-catalyzed cross-coupling reactions. This is because the rate-determining step in SNAr is usually the initial nucleophilic attack, which is facilitated by a more electronegative substituent that can better stabilize the negative charge in the Meisenheimer intermediate.

However, the position of the halogen on the pyridine ring is also a critical factor. The C2 and C4 positions are electronically activated for nucleophilic attack. In this compound, the fluorine atom is at the C5 position, which is less activated than the C2 and C4 positions. Therefore, nucleophilic attack is more likely to occur at C2 or C4.

Given that both C2 (bromo) and C4 (iodo) are activated positions, the competition between the displacement of bromide and iodide would depend on a balance of factors. While iodine is a better leaving group in the elimination step of the SNAr mechanism, the initial attack may be influenced by the electron-withdrawing nature of the substituents. The fluorine at C5 has a strong inductive effect that deactivates the ring but can favor substitution at adjacent positions. Computational studies are often employed to predict the most likely site of reaction.

In the case of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, it has been observed that nucleophilic attack can be directed to the 4-position to displace the fluorine atom, showcasing the complex interplay of electronic effects and leaving group ability. researchgate.net

Strategies for Selective Halogen Retention During Functionalization

A key aspect of utilizing this compound is the ability to selectively react at one halogen position while preserving the others. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) is the primary driver for this selectivity. Palladium-catalyzed cross-coupling reactions are a prime example of this principle. consensus.apprsc.org

For instance, in Suzuki-Miyaura coupling reactions, the more labile carbon-iodine bond at the C4 position preferentially undergoes oxidative addition to the palladium(0) catalyst. This allows for the introduction of various aryl or heteroaryl groups at this position while retaining the bromo and fluoro substituents. sigmaaldrich.comchemicalbook.com This selective reactivity enables the synthesis of complex molecular architectures in a controlled, stepwise manner.

Similarly, Sonogashira coupling reactions can be employed to introduce alkyne moieties at the C4 position, again leveraging the higher reactivity of the C-I bond. ossila.com The retention of the bromine atom at the C2 position allows for subsequent cross-coupling reactions, providing a pathway to di-substituted pyridine derivatives.

Organometallic Reactivity: Metalation Reactions

The generation of organometallic intermediates from this compound is a powerful strategy for introducing a wide array of functional groups. Lithium- and magnesium-halogen exchange reactions are the most common methods to achieve this.

Treatment of this compound with strong organolithium bases, such as n-butyllithium, at low temperatures leads to selective lithium-iodine exchange. This occurs preferentially at the C4 position due to the higher reactivity of the C-I bond compared to the C-Br bond. google.com The resulting 2-bromo-5-fluoro-4-pyridyllithium intermediate is a potent nucleophile that can be trapped with various electrophiles.

The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the highly reactive organolithium species. google.com The low temperature is crucial to minimize side reactions, such as "halogen dance" rearrangements.

An alternative to lithium-halogen exchange is the use of Grignard reagents, such as isopropylmagnesium chloride (iPrMgCl), to perform a magnesium-halogen exchange. researchgate.net Similar to the lithium-halogen exchange, the iodine at the C4 position is the most reactive site for this transformation. This method offers the advantage of often being more tolerant of functional groups and can be performed at more moderate temperatures compared to lithiation. researchgate.net

The resulting pyridylmagnesium species, a type of Grignard reagent, is a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reaction is generally carried out in solvents like THF. researchgate.net

Once the pyridyllithium or pyridylmagnesium intermediate is formed, it can be reacted with a diverse range of electrophiles to introduce new substituents onto the pyridine ring. researchgate.net The choice of electrophile determines the final functional group introduced at the C4 position.

Below is a table summarizing common electrophiles and the resulting products:

| Electrophile | Reagent Example | Resulting Functional Group |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Hydroxyalkyl |

| Esters | Ethyl Acetate | Acyl |

| Carbon Dioxide | CO2 gas | Carboxylic Acid |

| Disulfides | Dimethyl disulfide | Methylthio |

| Iodine | I2 | Iodo (regenerated) |

| Alkyl Halides | Methyl Iodide | Alkyl |

This methodology provides a robust platform for the synthesis of a wide variety of 4-substituted 2-bromo-5-fluoropyridines.

Reduction Chemistry of Halogenated Pyridine Moieties

Selective removal of halogen atoms through reduction offers another avenue for the functionalization of this compound. The differential reactivity of the halogens allows for stepwise dehalogenation.

Catalytic hydrogenation is a common method for reduction. Depending on the catalyst and reaction conditions (e.g., pressure, temperature, and solvent), it is possible to selectively remove the iodine and then the bromine. For example, using a palladium on carbon (Pd/C) catalyst under mild conditions can lead to the selective removal of the iodine, yielding 2-bromo-5-fluoropyridine. More forcing conditions would be required to cleave the stronger C-Br bond.

Chemical reductants can also be employed. For instance, treatment with zinc dust in the presence of an acid can lead to the reduction of the C-I bond. The choice of reducing agent and reaction conditions is critical for achieving the desired selectivity.

Functional Group Interconversions on the this compound Scaffold

Beyond the direct replacement of halogens, the this compound scaffold can undergo various functional group interconversions. These reactions often take advantage of the reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. google.com

The following table outlines some key functional group interconversions:

| Reaction Type | Reagent/Catalyst System | Resulting Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Biaryls |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Aryl-alkynes |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Arylamines |

| Stille Coupling | Organostannane / Pd catalyst | Aryl-stannanes |

| Heck Coupling | Alkene / Pd catalyst | Aryl-alkenes |

These reactions are typically performed by first targeting the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond if desired. This sequential approach allows for the synthesis of highly complex and diverse pyridine derivatives from a single, readily available starting material.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2-Bromo-5-fluoropyridine |

| 2-bromo-5-fluoro-4-pyridyllithium |

| 2-bromo-5-fluoro-4-pyridylmagnesium |

| Acetone |

| Benzaldehyde |

| n-Butyllithium |

| Carbon dioxide |

| Dimethyl disulfide |

| Ethyl acetate |

| Iodine |

| Isopropylmagnesium chloride |

| Methyl iodide |

| Palladium on carbon |

| Tetrahydrofuran |

| Zinc |

Selective Derivatization at Bromine, Fluorine, and Iodine Positions

The differential reactivity of the C-Br, C-F, and C-I bonds is the cornerstone of the synthetic utility of this compound. The iodine atom at the 4-position is the most labile and readily participates in various cross-coupling reactions. This is followed by the bromine atom at the 2-position, while the fluorine atom at the 5-position is the most stable and generally requires more forcing conditions to react. This hierarchy of reactivity allows for a stepwise and controlled functionalization of the pyridine core.

For instance, the iodine at C-4 can be selectively targeted in palladium-catalyzed reactions. This selective iodination is a key step in creating the 4-iodo substituent on the pyridine ring from suitable precursors like 2-bromo-5-fluoropyridine. The synthesis often involves iodination reagents such as N-iodosuccinimide (NIS) or molecular iodine under controlled conditions to prevent unwanted side reactions.

Following the derivatization at the iodine position, the bromine at C-2 can be subjected to a second transformation. This stepwise approach is crucial in constructing complex molecules where specific functionalities are required at defined positions. The fluorine atom at C-5, due to the strong C-F bond, typically remains intact during these transformations, providing a stable point of substitution for later-stage modifications or to influence the electronic properties of the final molecule.

Halogen dance reactions have also been employed to synthesize unique isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting the potential for selective halogen migrations to access a diverse range of polysubstituted pyridines. nih.gov

Introduction of Diverse Chemical Functionalities via Substitution Reactions

The distinct reactivity of each halogen atom in this compound opens up a plethora of possibilities for introducing a wide range of chemical functionalities through various substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the halo-pyridine with a boronic acid or ester. The iodine at the 4-position is the most reactive site for Suzuki coupling, followed by the bromine at the 2-position. This allows for the sequential introduction of different aryl or alkyl groups. For example, 2-bromo-5-fluoropyridine can be coupled with phenylboronic acid to synthesize 5-fluoro-2-phenylpyridine. chemicalbook.comsigmaaldrich.com

Stille Coupling: This reaction involves the coupling of the halo-pyridine with an organotin reagent. It offers an alternative to the Suzuki coupling for forming C-C bonds and can be used to introduce various organic moieties.

Sonogashira Coupling: This reaction is employed to introduce alkyne functionalities by coupling the halo-pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

α-Arylation of Esters: this compound can be used in palladium-catalyzed α-arylation of esters to produce 4-pyridylcarboxypiperidines. chemicalbook.com

The following table summarizes some key substitution reactions involving this compound and related halo-pyridines:

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Suzuki Coupling | Phenylboronic Acid, Pd catalyst | C-2 (of 2-bromo-5-fluoropyridine) | 5-Fluoro-2-phenylpyridine |

| Suzuki Coupling | p-Tolylboronic Acid, Pd catalyst | C-2 (of 2-bromo-5-fluoropyridine) | 5-Fluoro-2-(p-tolyl)pyridine |

| α-Arylation | Ester, Pd catalyst | C-4 | 4-Pyridylcarboxypiperidines |

| Homo-coupling | Pd catalyst | C-2 and/or C-4 | Biaryl compounds |

Other Substitution Reactions:

Beyond palladium-catalyzed reactions, the halogen atoms on the pyridine ring can participate in other transformations. For instance, magnesiation at the C-6 position of related polyhalogenated pyridines, followed by trapping with electrophiles, allows for the introduction of various functionalities. nih.gov

The ability to selectively and sequentially functionalize the bromine, fluorine, and iodine positions makes this compound a powerful tool for medicinal chemists and materials scientists, enabling the rational design and synthesis of novel compounds with tailored properties.

Advanced Synthetic Applications of 2 Bromo 5 Fluoro 4 Iodopyridine

As a Core Building Block for Complex Organic Molecular Architectures

The trifunctional nature of 2-bromo-5-fluoro-4-iodopyridine enables the controlled and regioselective introduction of various substituents, serving as a linchpin for the assembly of intricate molecular frameworks. The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility.

The primary strategy for functionalizing this compound relies on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine bond. This reactivity hierarchy (C-I > C-Br >> C-Cl > C-F) allows for selective coupling at the C-4 position while leaving the C-2 bromine atom intact for subsequent transformations. rsc.org

This selective reactivity enables a modular approach to synthesizing polysubstituted pyridines. For instance, a Suzuki-Miyaura coupling can be performed at the C-4 position, followed by a second coupling reaction (e.g., Stille, Sonogashira, or another Suzuki) at the C-2 position. This stepwise approach provides access to a wide array of 2,4-disubstituted 5-fluoropyridine derivatives that would be challenging to prepare otherwise. guidechem.com Beyond traditional cross-coupling, related halogenated pyridines have been employed in palladium-catalyzed α-arylation of esters to produce 4-pyridylcarboxypiperidines, further demonstrating the versatility of these intermediates. sigmaaldrich.com

| Reaction Type | Reactive Site | Typical Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-4 (Iodine) | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-2-bromo-5-fluoropyridine | rsc.org |

| Sonogashira Coupling | C-4 (Iodine) | Terminal Alkyne, Pd/Cu Catalyst, Base | 4-Alkynyl-2-bromo-5-fluoropyridine | ossila.com |

| Stille Coupling | C-4 (Iodine) | Organostannane (R-SnBu₃), Pd Catalyst | 4-Substituted-2-bromo-5-fluoropyridine | ossila.com |

| Second Suzuki Coupling | C-2 (Bromine) | Ar'-B(OH)₂, Pd Catalyst, Base | 2,4-Diaryl-5-fluoropyridine | guidechem.com |

The functional handles on this compound are ideal for constructing fused ring systems, which are common motifs in pharmaceuticals and functional materials. Synthetic strategies often involve an initial cross-coupling reaction to install a side chain, followed by an intramolecular cyclization to form the new ring.

For example, palladium-catalyzed heteroannulation strategies have been developed for the synthesis of furo[2,3-b]pyridines. ias.ac.in A general approach involves the coupling of an ortho-iodo-acetoxypyridine with a terminal alkyne, followed by an electrophilic cyclization. ias.ac.in Applying this principle, this compound could first undergo a Sonogashira coupling at the C-4 position to introduce an alkyne. A subsequent intramolecular cyclization, potentially involving the pyridine (B92270) nitrogen or an adjacent functional group, would yield a fused heterocyclic system. Research has demonstrated the successful synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, which have shown significant anticancer activity. nih.gov

| Target Fused System | Synthetic Strategy | Key Steps | Reference |

|---|---|---|---|

| Furo[2,3-b]pyridines | Palladium-Catalyzed Annulation | 1. Coupling of an o-halopyridine with an alkyne. 2. Intramolecular cyclization. | ias.ac.in |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Multi-step Synthesis | 1. O-alkylation of a pyridin-2-one. 2. Cyclization to form a furo[2,3-b]pyridine core. 3. Further annulation to form the pyrimidine (B1678525) ring. | nih.gov |

| 5-Azaindoles (Pyrrolo[2,3-b]pyridines) | Palladium-Catalyzed Heteroannulation | Coupling of 4-acetamido-3-iodopyridines with diaryl alkynes. | ias.ac.in |

While specific examples of this compound in the total synthesis of complex natural products are not widely reported, its utility in creating highly substituted and fused pyridine cores makes it an exceptionally valuable building block for synthesizing natural product analogues. Many biologically active natural products feature pyridine or fused-pyridine scaffolds. The ability to systematically and selectively modify every position of the pyridine ring (save for the nitrogen) allows medicinal chemists to generate libraries of analogues to probe structure-activity relationships (SAR) and optimize biological activity. For instance, spirooxindoles, which are core structures in several natural products, can be formed through palladium-catalyzed spirocyclization reactions, a type of transformation for which polyhalogenated aromatic precursors are well-suited. diva-portal.org

In the Development of Ligands and Catalysts for Organic Reactions

The synthesis of bespoke ligands for transition metal catalysis is a cornerstone of modern organic chemistry. Dihalogenated pyridines serve as excellent precursors for multidentate ligands. For example, 2,2'-bipyridine (B1663995) ligands, which are ubiquitous in coordination chemistry, can be synthesized from 2-bromopyridine (B144113) derivatives. ossila.com Using a Stille coupling with bis(tributyltin), a compound like this compound could be dimerized at the 2-position (after a prior reaction at the 4-position) to form a substituted bipyridine.

Furthermore, Sonogashira coupling of related dihalopyridines has been used to create bis(pyridine) ligands that can stabilize reactive species, such as the iodine cation ([N−I−N]⁺), for use in developing novel halogenating reagents. ossila.com The electronic properties of the resulting ligands, and thus the reactivity of the metal center they coordinate, can be fine-tuned by the substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atom in the target molecule would impart specific electronic characteristics to any derived ligand, influencing the catalytic activity of its metal complexes. nsf.gov

Contribution to Medicinal Chemistry Research and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines are key intermediates in the synthesis of these molecules. ias.ac.in The introduction of a fluorine atom, in particular, is a widely used strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and modulate physicochemical properties like lipophilicity.

This compound is a prime example of a building block designed for application in drug discovery programs. Its structure allows for the creation of diverse molecular libraries through sequential, site-selective reactions. This building block and its derivatives have been identified as valuable intermediates for a range of potential therapeutic agents.

Research has shown its utility in synthesizing precursors for BCL6 (B-cell lymphoma 6) inhibitors, which are being investigated for the treatment of diffuse large B-cell lymphoma. Moreover, the synthesis of novel furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives from pyridine precursors has yielded compounds with significant anticancer activity against several human cancer cell lines, including HeLa and MCF-7, while showing low toxicity to normal cells. nih.gov The versatility of this scaffold makes it a valuable asset for developing new chemical entities across various disease areas, including oncology and central nervous system (CNS) disorders.

| Therapeutic Area | Target Class/Molecule Type | Role of Pyridine Building Block | Reference |

|---|---|---|---|

| Anticancer | BCL6 Inhibitors | Serves as a core scaffold for building the inhibitor molecule. | |

| Anticancer | Fused Pyridine Derivatives (e.g., Furo[2,3-b]pyridines) | Used to construct the core heterocyclic system with demonstrated cytotoxic activity against cancer cells. | nih.gov |

| CNS Disorders | Neurotransmitter Receptor Modulators | Provides a versatile platform for synthesizing libraries of compounds to screen for CNS activity. | |

| General Drug Discovery | Fluorinated Pyridines | Acts as a precursor to introduce the 5-fluoropyridine motif, which can enhance pharmacokinetic and pharmacodynamic properties. |

Design and Elaboration of Pharmacologically Active Pyridine Scaffolds

The unique structural arrangement of this compound, featuring three distinct halogen atoms on a pyridine core, renders it a highly valuable and versatile building block in medicinal chemistry for the design and synthesis of pharmacologically active compounds. The differential reactivity of the bromine, iodine, and fluorine substituents allows for a stepwise and site-selective introduction of various molecular fragments, enabling the construction of complex and diverse pyridine-based scaffolds.

The bromine atom at the 2-position and the iodine atom at the 4-position are particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Sonogashira couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.comsigmaaldrich.com This capability allows for the strategic attachment of aryl, heteroaryl, alkyl, and alkynyl groups, which are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules.

For instance, the iodine at the C-4 position can be selectively displaced through coupling reactions, followed by subsequent functionalization at the C-2 bromine position, or vice versa. This sequential approach provides a powerful tool for building intricate molecular architectures. The fluorine atom at the 5-position often remains intact during these transformations and can play a significant role in enhancing the metabolic stability and binding affinity of the final compound due to its unique electronic properties.

The application of this building block has been demonstrated in the synthesis of various classes of bioactive molecules. A notable example is its use as a precursor in the synthesis of pyridinylimidazoles, which have shown inhibitory activity against p38α MAP kinase, a key target in the development of anti-inflammatory drugs. Furthermore, derivatives synthesized from this compound have been shown to possess enhanced biological activity compared to their non-fluorinated analogs, underscoring the importance of the fluorine substituent in drug design.

The following interactive table provides examples of pharmacologically active pyridine scaffolds that can be conceptually derived from this compound, illustrating its potential in generating diverse molecular entities for drug discovery programs.

Table 1: Representative Pharmacologically Active Pyridine Scaffolds Derived from this compound

| Scaffold Class | Rationale for Synthesis from this compound | Potential Therapeutic Area |

| 2-Aryl-4-alkynyl-5-fluoropyridines | Sequential Sonogashira coupling at the 4-iodo position followed by Suzuki coupling at the 2-bromo position. | Oncology, Virology |

| 2,4-Diaryl-5-fluoropyridines | Stepwise Suzuki coupling reactions, first at the more reactive 4-iodo position, then at the 2-bromo position. | Anti-inflammatory, CNS disorders |

| 2-Amino-4-aryl-5-fluoropyridines | Suzuki coupling at the 4-position followed by nucleophilic aromatic substitution (SNA) or Buchwald-Hartwig amination at the 2-position. | Kinase inhibitors, Antivirals |

| 2-Heteroaryl-4-alkyl-5-fluoropyridines | Negishi or Kumada coupling for alkyl group introduction at one position and Stille or Suzuki coupling for heteroaryl attachment at the other. | Metabolic diseases, Antibacterials |

Role in Structure-Activity Relationship (SAR) Studies through Derivatization

The distinct reactivity of the three halogen atoms in this compound makes it an exceptional tool for conducting detailed Structure-Activity Relationship (SAR) studies. SAR is a critical component of the drug discovery process, aiming to understand how specific structural modifications to a lead compound affect its biological activity. The ability to selectively and sequentially modify the 2-, 4-, and 5-positions of the pyridine ring allows medicinal chemists to systematically probe the chemical space around a pharmacophore.

The iodine atom at the 4-position is generally the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the bromine atom at the 2-position. This reactivity difference enables the selective introduction of a diverse array of substituents at these two positions. For example, a library of analogs can be rapidly synthesized by keeping the substituent at one position constant while varying the group at the other. This systematic approach provides valuable insights into which structural features are essential for potency, selectivity, and other desired pharmacological properties.

The following interactive table illustrates how this compound can be derivatized to explore the SAR of a hypothetical compound series.

Table 2: Illustrative Derivatizations of this compound for SAR Studies

| Position of Derivatization | Type of Reaction | Example Substituent | Rationale for SAR Exploration |

| 4-Position (from Iodine) | Suzuki Coupling | Phenyl, Thienyl, Pyrazolyl | To probe the effect of different aromatic and heteroaromatic groups on target binding. |

| 2-Position (from Bromine) | Stille Coupling | Methyl, Cyclopropyl, Butyl | To investigate the impact of alkyl group size and shape on potency and selectivity. |

| 4-Position (from Iodine) | Sonogashira Coupling | Phenylethynyl, Trimethylsilylethynyl | To explore the introduction of linear, rigid linkers and their effect on binding orientation. |

| 2-Position (from Bromine) | Buchwald-Hartwig Amination | Morpholine, Piperazine, Aniline | To assess the importance of hydrogen bond donors and acceptors at this position. |

Potential in Agrochemistry and Advanced Materials Science

Beyond its applications in medicinal chemistry, the unique chemical properties of this compound suggest its potential as a valuable intermediate in the fields of agrochemistry and advanced materials science. lookchem.com The pyridine core is a common motif in many successful pesticides and herbicides, and the presence of multiple, selectively addressable halogen atoms allows for the synthesis of novel and complex agrochemical candidates.

In agrochemistry, the introduction of fluorine atoms into active molecules is a well-established strategy for increasing their efficacy, metabolic stability, and bioavailability. The fluorinated pyridine scaffold of this compound provides a strong foundation for the development of new crop protection agents. The bromo and iodo functionalities can be leveraged to introduce various toxophoric or physiologically active groups through the same cross-coupling methodologies employed in drug discovery. This allows for the systematic modification of the pyridine scaffold to optimize for desired pesticidal or herbicidal activity while potentially minimizing environmental impact.

In the realm of advanced materials science, halogenated aromatic and heteroaromatic compounds are important building blocks for the synthesis of functional organic materials. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to perform selective cross-coupling reactions at the 2- and 4-positions of this compound allows for the construction of well-defined conjugated polymers and oligomers.

The fluorine substituent can influence the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials, which is crucial for their performance in electronic devices. Furthermore, the presence of heavy atoms like bromine and iodine can introduce interesting photophysical properties, such as enhanced intersystem crossing, which can be beneficial for applications like phosphorescent OLEDs. The versatility of this building block allows for the precise tuning of the material's structure and, consequently, its electronic and optical properties.

The following interactive table outlines potential applications of compounds derived from this compound in these fields.

Table 3: Representative Applications in Agrochemistry and Materials Science

| Field | Derived Compound Class | Potential Application | Rationale |

| Agrochemistry | 2-Phenoxy-4-aryl-5-fluoropyridines | Herbicides | The phenoxypyridine moiety is a known herbicidal scaffold; the aryl group can be varied to optimize activity. |

| Agrochemistry | 2-(1,2,4-Triazol-1-yl)-4-aryl-5-fluoropyridines | Fungicides | The triazole group is a common toxophore in antifungal agents. |

| Materials Science | Poly(2,4-ethynylene-5-fluoropyridine)s | Conjugated Polymers for Electronics | The alternating pyridine and acetylene (B1199291) units create a conjugated backbone with tunable electronic properties. |

| Materials Science | 2,4-Bis(carbazol-9-yl)-5-fluoropyridine | Hole-Transporting Materials for OLEDs | Carbazole moieties are well-known for their hole-transporting capabilities. |

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Fluoro 4 Iodopyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for dissecting the electronic landscape of 2-bromo-5-fluoro-4-iodopyridine. The distinct electronegativity and size of bromine, fluorine, and iodine atoms create a complex electronic environment within the pyridine (B92270) ring.

The nitrogen atom in the pyridine ring, along with the halogen substituents, causes a notable distortion in the aromatic system, leading to deviations from the ideal sp² hybridization angles. The high electronegativity of the fluorine atom at the 5-position significantly withdraws electron density via a strong inductive effect. Conversely, the bromine at the 2-position and the iodine at the 4-position, while also electron-withdrawing, can participate in resonance stabilization of reaction intermediates. The polarizability of the large iodine atom also contributes to significant van der Waals interactions.

Table 1: Predicted Stereoelectronic Effects of Substituents on this compound

| Substituent | Position | Primary Electronic Effect | Influence on Reactivity |

| Bromine | 2 | Electron-withdrawing, resonance stabilization | Acts as a meta-directing group |

| Iodine | 4 | Electron-withdrawing, high polarizability | Can act as a leaving group in cross-couplings |

| Fluorine | 5 | Strong inductive electron withdrawal | Deactivates the ring, stabilizes adjacent positive charges |

| Nitrogen | 1 | Inductive electron withdrawal | Distorts ring geometry, influences overall basicity |

Prediction of Reactivity and Regioselectivity in Complex Chemical Transformations

The presence of multiple, distinct halogen substituents on the pyridine ring of this compound makes predicting the outcome of chemical reactions challenging. The competing directing effects of the halogens create a scenario where multiple products are often possible. Computational methods, particularly DFT, are highly recommended for predicting the most likely reactive sites and understanding the regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

In SNAr reactions, the electron-withdrawing nature of the fluorine atom deactivates the ring, but it also favors substitution at positions activated by the other halogens. The iodine at the C4 position is generally the most facile leaving group in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to C-Br and C-F bonds.

Theoretical models can calculate the activation energies for nucleophilic attack at different positions on the pyridine ring, thereby predicting the most favorable reaction pathway. chemrxiv.orgnih.gov For instance, in related polyhalogenated pyridines, computational studies have been instrumental in explaining the observed regioselectivity in halogenation reactions by analyzing the transition state energies for different pathways. chemrxiv.orgnih.gov These studies often reveal that the selectivity is kinetically controlled, and the calculated energy barriers correlate well with the experimental product distributions. chemrxiv.org

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanism of a chemical reaction requires identifying the intermediates and transition states involved. Computational chemistry provides a means to map out the potential energy surface of a reaction, locating these transient species and determining the energy barriers that govern the reaction rate. d-nb.inforsc.org

In the context of SNAr reactions, computational studies on similar systems have elucidated the stepwise mechanism, often involving the formation of a Meisenheimer complex as an intermediate. nih.gov The stability of this intermediate and the energy of the transition states leading to and from it are key determinants of the reaction's feasibility and regioselectivity. Theoretical investigations can also shed light on the role of the solvent and other reaction conditions. mdpi.com

Conformational Analysis and Molecular Interactions of Derivatives

The introduction of substituents, particularly through the functionalization of the halogen atoms, can lead to various possible conformations in the derivatives of this compound. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in a molecule.

Computational methods, including molecular mechanics and DFT, are widely used to perform conformational searches and calculate the relative energies of different conformers. nih.govnih.gov For example, if the pyridine ring is reduced to a piperidine, the substituents can exist in either axial or equatorial positions. The preferred conformation will depend on a balance of steric and stereoelectronic interactions. nih.gov

Furthermore, computational studies can explore the non-covalent interactions of these derivatives, such as hydrogen bonding and halogen bonding, with other molecules. nih.govrsc.org This is particularly relevant in the context of drug design, where the interaction of a molecule with its biological target is crucial for its activity. Molecular docking simulations, a computational technique, can predict the binding mode and affinity of a ligand to a protein's active site, guiding the design of more potent and selective derivatives. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-5-fluoro-4-iodopyridine, and how is its structure confirmed?

The synthesis of this compound typically involves halogen dance reactions, which enable selective halogen redistribution on the pyridine ring. For example, magnesiation at the C6 position followed by trapping with iodine electrophiles can introduce iodine at the 4-position while preserving bromine and fluorine substituents . Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substitution patterns and mass spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC or GC-MS , with residual solvents quantified using headspace analysis .

Advanced: How does the presence of bromine, fluorine, and iodine influence regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

The electron-withdrawing effects of fluorine (meta-directing) and bromine/iodine (ortho/para-directing) create competing regioselectivity. Fluorine’s strong inductive effect deactivates the ring, slowing SNAr but favoring substitution at positions activated by halogens. For instance, iodine at the 4-position can act as a leaving group in cross-couplings, while bromine at the 2-position may stabilize intermediates via resonance. Computational studies (DFT) are recommended to predict reactive sites, and low-temperature kinetics can resolve competing pathways .

Methodological: What strategies preserve halogen substituents during functionalization via cross-coupling reactions?

To retain halogens during Suzuki or Stille couplings:

- Use Pd catalysts with bulky ligands (e.g., XPhos) to minimize undesired dehalogenation.

- Employ boronic esters (e.g., this compound-4-boronic acid) to enhance stability and selectivity .

- Optimize reaction conditions (e.g., 60–80°C in THF/water) to balance reactivity and halogen retention. Post-reaction analysis via XPS or halide-specific electrodes ensures halogen integrity .

Data Contradiction: How can researchers resolve discrepancies in reported yields for halogen dance reactions?

Discrepancies often arise from substrate purity , solvent choice (e.g., THF vs. DMF), or temperature gradients. To address this:

- Standardize starting material purity (>98% via HPLC) .

- Replicate conditions from conflicting studies while monitoring reaction progress via in situ IR or Raman spectroscopy .

- Compare activation barriers using computational modeling to identify kinetic vs. thermodynamic control pathways .

Advanced: What challenges arise in characterizing intermediates during synthesis using spectroscopic methods?

The presence of three halogens creates complex splitting patterns in NMR due to scalar (J-coupling) and dipolar interactions. For example:

- ¹⁹F NMR can detect fluorine’s coupling with adjacent protons (³JHF).

- Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁹I) aids in tracking iodine substitution.

- Cryogenic NMR (e.g., –40°C) reduces signal broadening caused by quadrupolar iodine nuclei. X-ray crystallography is recommended for unambiguous structural determination .

Basic: How can researchers optimize reaction conditions for introducing trifluoromethyl groups to this compound?

Use Ullmann-type couplings with CuI catalysts and trifluoromethylating agents (e.g., TMSCF₃). Key parameters:

- Solvent : DMF or DMSO for high polarity.

- Temperature : 100–120°C to overcome CF₃ group steric hindrance.

- Additives : 1,10-phenanthroline to stabilize Cu intermediates. Monitor progress via ¹⁹F NMR to detect CF₃ incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.